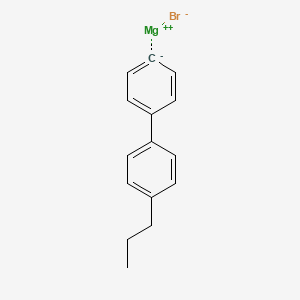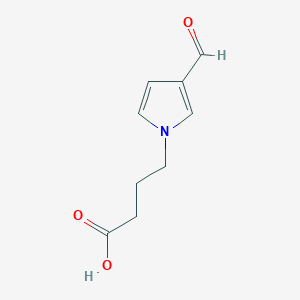
3,5-Dichloro-4-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2Cl2F3N It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,5-dichlorobenzonitrile with trifluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. For example, the use of nickel-catalyzed arylcyanation reactions can be employed to produce 3,5-Dichloro-4-(trifluoromethyl)benzonitrile in larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Wirkmechanismus
The mechanism by which 3,5-Dichloro-4-(trifluoromethyl)benzonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
Compared to similar compounds, 3,5-Dichloro-4-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and specific biological activities, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H2Cl2F3N |
|---|---|
Molekulargewicht |
240.01 g/mol |
IUPAC-Name |
3,5-dichloro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2Cl2F3N/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2H |
InChI-Schlüssel |
AUAPOFUCAHCWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
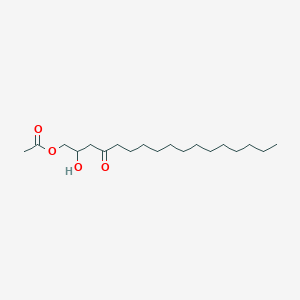
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
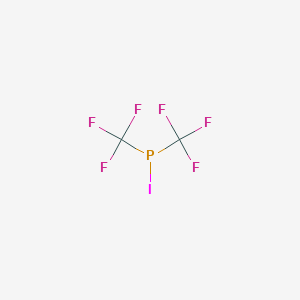
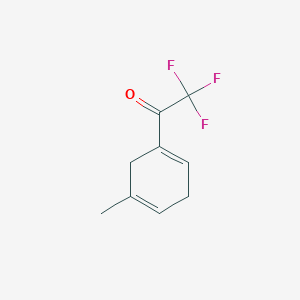
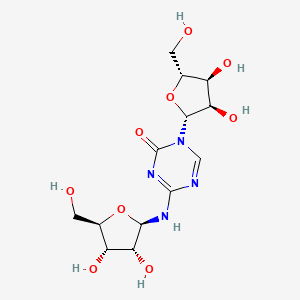

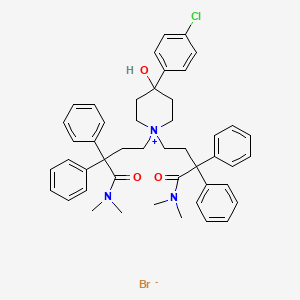
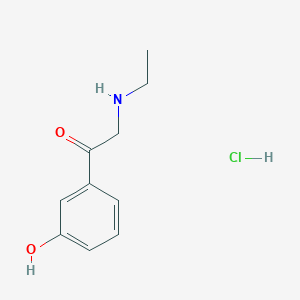

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
